N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide” is a complex chemical compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . These types of structures are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane and pyridazine rings, along with the phenyl and ethylbenzenesulfonamide groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azepane and pyridazine rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of hydrogen bonding could all affect its properties.Applications De Recherche Scientifique
Metabolism and Biological Activity
- Metabolism of Antidiabetic Sulfonamides : A study discussed the biological half-lives of p-acetylbenzenesulfonylureas, specifically U-18536 and acetohexamide, and their metabolites in humans, showcasing the rapid metabolism and the correlation between hypoglycemic effect and serum concentration levels (Smith, Vecchio, & Forist, 1965).
Drug Interactions
- Drug-Drug Interactions : Research on phenytoin-induced reduction of voriconazole serum concentration revealed the significant impact of drug interactions on therapeutic efficacy and highlighted the complexities of managing co-administration of drugs with substantial metabolic interactions (Alffenaar et al., 2009).
Therapeutic Applications
- Alpha 1-Blockers in Benign Prostatic Hypertrophy : The use of a synthesized alpha 1-blocker, YM617, demonstrated its utility in treating benign prostatic hypertrophy, indicating the potential for sulfonamide derivatives in therapeutic applications related to urinary tract disorders (Kawabe et al., 1990).
Environmental and Health Monitoring
- Monitoring of Parabens and Ethylbenzene : Studies on the environmental exposure and biological monitoring of ethylbenzene and parabens, including methyl and propyl parabens, underscore the significance of assessing chemical exposure and its potential health impacts. This research highlights the broader context of monitoring and evaluating the presence of synthetic chemicals, including sulfonamides, in the environment and human body (Calafat et al., 2010; Jang, Droz, & Kim, 2000).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-19-7-13-22(14-8-19)31(29,30)27-21-11-9-20(10-12-21)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFYQPSANUEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.